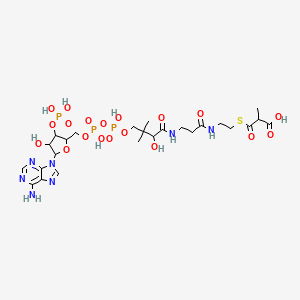
Coenzyme A, S-(hydrogen methylpropanedioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coenzyme A, S-(hydrogen methylpropanedioate) is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound plays a crucial role in the metabolism of fatty acids and the oxidation of pyruvate in the citric acid cycle . It is involved in various cellular processes, including the synthesis and oxidation of fatty acids, and the regulation of metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen methylpropanedioate) involves multiple steps. Initially, methylmalonic acid is synthesized through bacterial or fungal fermentation . This intermediate is then reacted with coenzyme A in the presence of specific enzymes to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the necessary intermediates. These intermediates are then purified and subjected to enzymatic reactions to yield Coenzyme A, S-(hydrogen methylpropanedioate) .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme A, S-(hydrogen methylpropanedioate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is crucial in metabolic pathways.
Reduction: The gain of electrons, often coupled with oxidation reactions, plays a significant role in energy production.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ and FAD, reducing agents such as NADH and FADH2, and various enzymes that facilitate these reactions under physiological conditions .
Major Products Formed
The major products formed from these reactions include acetyl-CoA, succinyl-CoA, and other acyl-CoA derivatives, which are vital intermediates in metabolic pathways .
Aplicaciones Científicas De Investigación
Coenzyme A, S-(hydrogen methylpropanedioate) has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of Coenzyme A, S-(hydrogen methylpropanedioate) involves its role as a carrier of acyl groups in metabolic reactions. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical pathways . The molecular targets include enzymes involved in the citric acid cycle, fatty acid metabolism, and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-CoA: Involved in the synthesis and oxidation of fatty acids.
Succinyl-CoA: Plays a role in the citric acid cycle and amino acid metabolism.
Malonyl-CoA: Essential in fatty acid synthesis.
Uniqueness
Coenzyme A, S-(hydrogen methylpropanedioate) is unique due to its specific role in the metabolism of methylmalonic acid and its involvement in the conversion of methylmalonyl-CoA to succinyl-CoA . This specificity makes it a valuable compound in studying metabolic disorders related to methylmalonic acidemia .
Propiedades
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869435 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-08-8 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)

![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)
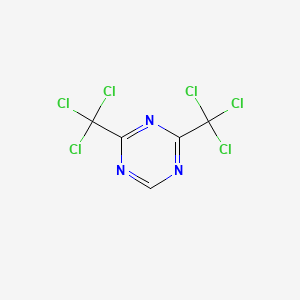
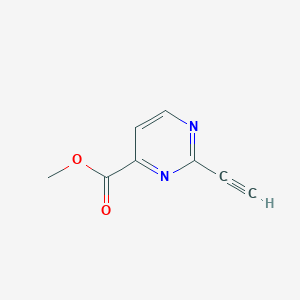
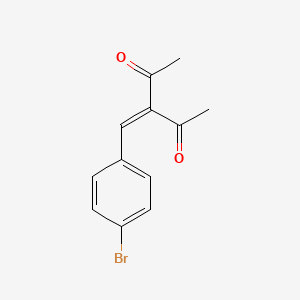
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
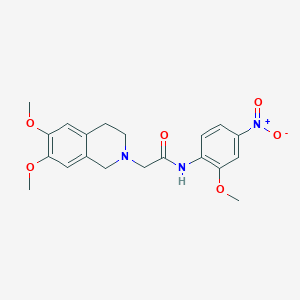
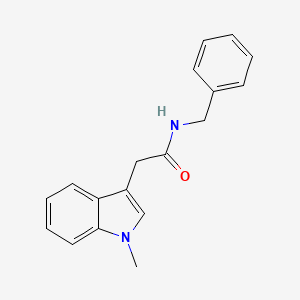
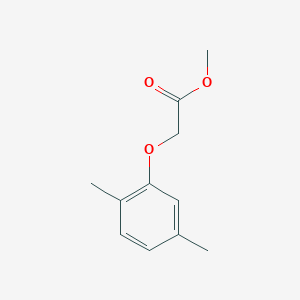
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
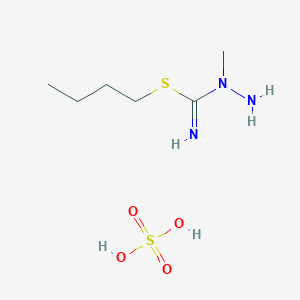
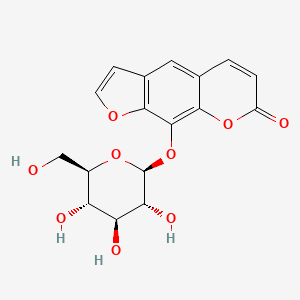
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
